1-(3-Bromophenyl)-4-methanesulfonyl-1H-pyrazole is a synthetic organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds characterized by the presence of two adjacent nitrogen atoms in the ring structure. This particular compound features a bromophenyl group and a methanesulfonyl group attached to the pyrazole ring, giving it unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
The synthesis of 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole typically involves several key steps:
Industrial methods may optimize these reactions to enhance yield and purity, often employing continuous flow reactors for large-scale production .
The molecular formula for 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole is C10H9BrN2O2S. It has a molecular weight of approximately 301.2 g/mol. The structure features a pyrazole ring substituted at one position with a methanesulfonyl group and at another position with a bromophenyl group.
1-(3-Bromophenyl)-4-methanesulfonyl-1H-pyrazole can undergo various chemical reactions typical for pyrazoles:
The mechanism of action for 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole involves its interaction with biological targets:
Property | Value |
---|---|
Molecular Formula | C10H9BrN2O2S |
Molecular Weight | 301.2 g/mol |
CAS Number | 2763755-30-0 |
Purity | ≥95% |
1-(3-Bromophenyl)-4-methanesulfonyl-1H-pyrazole has several scientific applications:
Pyrazole derivatives have transitioned from synthetic curiosities to therapeutic cornerstones over the past century. The foundational work of Knorr in 1883 established the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds as a robust route to pyrazoles, enabling systematic exploration of their bioactivity [1]. This heterocyclic scaffold gained prominence with the discovery of celecoxib, a selective COX-2 inhibitor bearing a 1,5-diarylpyrazole structure, which validated pyrazole as a privileged motif in medicinal chemistry [1] [5]. Subsequent innovations expanded applications to antipsychotics (CDPPB), anti-obesity agents (rimonabant), and antidepressants (fezolamide), demonstrating structural versatility [1]. The evolution accelerated with advanced regioselective syntheses—notably Gosselin’s acid-catalyzed cyclocondensation in aprotic solvents—which enabled precise pharmacophore optimization [1]. Today, pyrazole cores feature in >20 clinical drugs targeting inflammation, cancer, and infectious diseases, underscoring their enduring impact.
Substituent positioning governs pyrazole bioactivity by modulating electronic distribution, steric bulk, and binding interactions. Regioselectivity challenges in early syntheses (e.g., mixtures from acetylenic ketones) were resolved through catalyst-assisted methods like nano-ZnO-mediated cyclization, achieving >95% yields and >98:2 regioselectivity [1]. Table 1 illustrates substituent-dependent activity:
Table 1: Impact of Pyrazole Substituents on Biological Activity
Position | Substituent | Biological Effect | Example Activity |
---|---|---|---|
N1 | Aryl (4-CH₃SO₂-C₆H₄) | Enhances COX-2 selectivity | COX-2 IC₅₀: 0.059–0.069 µM [9] |
C3/C5 | Halogen (Br, Cl) | Boosts antifungal/antibacterial potency | Mtb MIC: 1.2–2.3 µM [3] |
C4 | Methanesulfonyl | Improves solubility & target affinity | ΔLogP: −0.7 vs. methyl [9] |
Crucially, C4 methanesulfonyl groups enhance polar surface area, improving aqueous solubility critical for drug formulation, while N1-aryl bromination (e.g., 3-bromophenyl) augments halogen bonding with biological targets [1] [9].
The methanesulfonyl group (–SO₂CH₃) serves dual roles: as a hydrogen-bond acceptor anchoring compounds in enzyme pockets (e.g., COX-2 secondary pocket) and as an electron-withdrawing moiety that polarizes the pyrazole ring, enhancing π-stacking [9]. In anti-inflammatory pyrazoles, –SO₂CH₃ confers superior COX-2 selectivity (SI > 200) over sulfonamides by avoiding cationic interactions in COX-1 [9]. Concurrently, the 3-bromophenyl group provides steric bulk that disrupts parasite protease activity (e.g., cruzipain in Chagas disease) and enables halogen bonding with residues like Asn655 in TRK kinases [3] [7]. This synergy is exemplified by compound 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole, where bromine’s heavy atom effect and sulfonyl’s polarity optimize target engagement across therapeutic contexts.
CAS No.: 115268-43-4
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: 33381-42-9